N-(1-methyl-1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide
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Overview
Description
N-(1-methyl-1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic organic compound that features an indole ring substituted with a methyl group at the nitrogen atom and a pyrimidine ring attached via an aminohexanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Hexanamide Linker: The methylated indole is then reacted with 6-bromohexanoyl chloride to form the hexanamide linkage.
Coupling with Pyrimidine: Finally, the hexanamide derivative is coupled with 2-aminopyrimidine under conditions such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the amide linkage, potentially yielding reduced forms of the compound.
Substitution: The indole and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic substitution on the indole ring can be facilitated by reagents like bromine or chloromethyl methyl ether, while nucleophilic substitution on the pyrimidine ring can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine or amide derivatives.
Substitution: Various substituted indole or pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Fluorescent Markers: The indole ring can be modified to act as a fluorescent marker in biological assays.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Pharmacological Studies: Used to study the interaction with various biological targets.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The indole and pyrimidine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide: Similar structure but with the indole substitution at the 3-position.
N-(1-methyl-1H-indol-4-yl)-6-(pyrimidin-4-ylamino)hexanamide: Similar structure but with the pyrimidine substitution at the 4-position.
Uniqueness
N-(1-methyl-1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and overall properties. The combination of the indole and pyrimidine rings linked by a hexanamide chain provides a distinct scaffold for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H23N5O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide |
InChI |
InChI=1S/C19H23N5O/c1-24-14-10-15-16(7-5-8-17(15)24)23-18(25)9-3-2-4-11-20-19-21-12-6-13-22-19/h5-8,10,12-14H,2-4,9,11H2,1H3,(H,23,25)(H,20,21,22) |
InChI Key |
FUMCHXRWWVGIIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCCCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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